molecular formula C20H16N4O6 B2715496 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899990-77-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2715496
CAS No.: 899990-77-3
M. Wt: 408.37
InChI Key: BOPXCOIYMVKRQO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a benzodioxin ring, a nitrophenyl group, and a pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the introduction of the nitrophenyl group, and the construction of the pyridazinone moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the nitro group.

    Substitution: Replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions would depend on the specific transformation desired, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group might yield an amine, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide could have various applications in scientific research, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique properties in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxin derivatives, nitrophenyl-containing molecules, and pyridazinone-based compounds. Examples could be:

  • Benzodioxin derivatives with different substituents.
  • Nitrophenyl compounds with varying functional groups.
  • Pyridazinone analogs with different side chains.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide’s uniqueness lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c25-19(21-14-4-6-17-18(11-14)30-9-8-29-17)12-23-20(26)7-5-16(22-23)13-2-1-3-15(10-13)24(27)28/h1-7,10-11H,8-9,12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPXCOIYMVKRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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